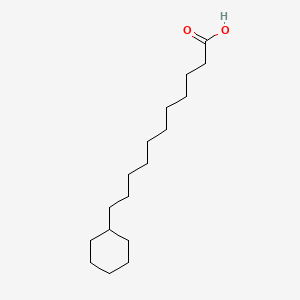
11-Cyclohexylundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Cyclohexylundecanoic acid is an organic compound belonging to the class of long-chain fatty acids. These fatty acids are characterized by an aliphatic tail containing between 13 and 21 carbon atoms. This compound has the molecular formula C17H32O2 and a molecular weight of 268.43 g/mol . It is a solid at room temperature and is considered practically insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Cyclohexylundecanoic acid can be synthesized through various organic reactions. One common method involves the oxidation of cyclohexane using strong oxidizing agents like potassium permanganate or ozone. The reaction typically requires controlled conditions to ensure the complete conversion of cyclohexane to the desired carboxylic acid .
Industrial Production Methods: In industrial settings, cyclohexaneundecanoic acid can be produced through the catalytic oxidation of cyclohexane. This process often involves the use of metal catalysts and high-pressure conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 11-Cyclohexylundecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce dicarboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms in the cyclohexane ring can be substituted with other functional groups through halogenation or nitration reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: Cyclohexaneundecanol.
Substitution: Halogenated or nitrated cyclohexane derivatives.
Scientific Research Applications
11-Cyclohexylundecanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexaneundecanoic acid, particularly in its antifungal applications, involves the modulation of fungal metabolism. It affects the expression of fungal genes critical for virulence, leading to oxidative stress and changes in fatty acid, phospholipid, and ergosterol synthesis. This results in damage to the cell membrane and cell wall, ultimately inhibiting fungal growth .
Comparison with Similar Compounds
11-Cyclohexylundecanoic acid can be compared to other long-chain fatty acids, such as:
Undecanoic acid: Similar in structure but lacks the cyclohexane ring.
Cyclohexylacetic acid: Contains a cyclohexane ring but has a shorter aliphatic tail.
Cyclohexylpropanoic acid: Similar structure with a shorter aliphatic chain.
Uniqueness: this compound’s unique structure, combining a long aliphatic tail with a cyclohexane ring, gives it distinct chemical properties and reactivity compared to other long-chain fatty acids .
Properties
CAS No. |
4277-62-7 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
11-cyclohexylundecanoic acid |
InChI |
InChI=1S/C17H32O2/c18-17(19)15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h16H,1-15H2,(H,18,19) |
InChI Key |
WFTPSUGFEZHCGU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCCCCCCCCC(=O)O |
Canonical SMILES |
C1CCC(CC1)CCCCCCCCCCC(=O)O |
melting_point |
55.4-56.6°C |
Key on ui other cas no. |
4277-62-7 |
physical_description |
Solid |
Synonyms |
omega-cyclohexylundecanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















